molecular formula C9H17NO2 B1601659 (S)-2-(Cyclohexylamino)propanoic acid CAS No. 82017-30-9

(S)-2-(Cyclohexylamino)propanoic acid

Cat. No.: B1601659
CAS No.: 82017-30-9
M. Wt: 171.24 g/mol
InChI Key: BVAUMRCGVHUWOZ-ZETCQYMHSA-N
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Description

(S)-2-(Cyclohexylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylamino group attached to the alpha carbon of propanoic acid

Scientific Research Applications

(S)-2-(Cyclohexylamino)propanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor. One common method is the alkylation of cyclohexylamine using a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, this compound can be produced through the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then reacted with a propanoic acid derivative to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Cyclohexylamino)propanoic acid is unique due to its specific combination of a cyclohexylamino group and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-(cyclohexylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAUMRCGVHUWOZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475617
Record name Cyclohexylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82017-30-9
Record name Cyclohexylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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